2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
CAS No.: 899734-48-6
Cat. No.: VC4444373
Molecular Formula: C15H11FN4O5S2
Molecular Weight: 410.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899734-48-6 |
|---|---|
| Molecular Formula | C15H11FN4O5S2 |
| Molecular Weight | 410.39 |
| IUPAC Name | 2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C15H11FN4O5S2/c16-9-1-6-12-13(7-9)27(24,25)19-15(18-12)26-8-14(21)17-10-2-4-11(5-3-10)20(22)23/h1-7H,8H2,(H,17,21)(H,18,19) |
| Standard InChI Key | FUOOMQFQPRCOQX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)[N+](=O)[O-] |
Introduction
The compound 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a complex organic molecule that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects. The presence of a fluorine atom and a dioxo functional group enhances its chemical reactivity and potential biological efficacy.
Synthesis
The synthesis of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide typically involves multi-step synthetic routes. These may include reactions such as nucleophilic substitution, condensation reactions, and possibly the use of protecting groups to ensure the correct formation of the molecule. The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
Data Tables
Given the lack of specific data on this compound, a general overview of related benzothiadiazine derivatives can be provided:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide | Not specified | Approximately 433.4 | Potential therapeutic applications |
| 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide | CHFNOS | Approximately 307.29 | Anti-inflammatory, antimicrobial |
| 7-fluoro-1,1-dioxo-N-(3-phenylpropyl)-4H-1lambda6,2,4-benzothiadiazin-3-imine | C16H16FN3O2S | 333.4 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume